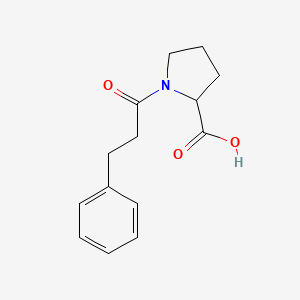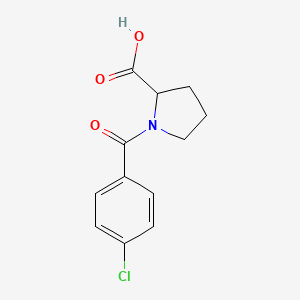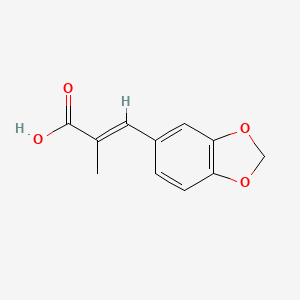
1-Benzoylpiperidine-4-carbaldehyde
Descripción general
Descripción
1-Benzoylpiperidine-4-carbaldehyde is an organic compound with the molecular formula C13H15NO2 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Benzoylpiperidine-4-carbaldehyde can be synthesized through several methods. One common approach involves the oxidation of 1-benzyl-4-piperidone using oxidizing agents such as oxalyl chloride or sodium periodate in the presence of a catalyst like sodium bromide . The reaction typically occurs under mild conditions, making it suitable for industrial applications.
Industrial Production Methods: In industrial settings, the preparation of this compound often involves large-scale oxidation reactions. The use of continuous flow reactors can enhance the efficiency and yield of the process. The raw materials, such as 1-benzyl-4-piperidone, are readily available, and the reaction conditions are optimized to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions: 1-Benzoylpiperidine-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like oxalyl chloride or sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
1-Benzoylpiperidine-4-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Organic Synthesis: It is used as a building block for the synthesis of complex organic molecules.
Biological Studies: Researchers use it to study the effects of piperidine derivatives on biological systems.
Industrial Applications: It is employed in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of 1-benzoylpiperidine-4-carbaldehyde involves its interaction with specific molecular targets. In medicinal chemistry, it is often used as a precursor to compounds that modulate neurotransmitter activity. The aldehyde group allows it to form covalent bonds with target proteins, thereby altering their function. This interaction can affect various biochemical pathways, leading to therapeutic effects .
Comparación Con Compuestos Similares
- 1-Benzylpiperidine-4-carbaldehyde
- 1-Benzyl-4-piperidone
- N-Benzylpiperidine-4-carboxaldehyde
Comparison: 1-Benzoylpiperidine-4-carbaldehyde is unique due to its specific functional groups, which confer distinct reactivity and applicationsThe presence of the aldehyde group also distinguishes it from 1-benzyl-4-piperidone, which lacks this functional group .
Propiedades
IUPAC Name |
1-benzoylpiperidine-4-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c15-10-11-6-8-14(9-7-11)13(16)12-4-2-1-3-5-12/h1-5,10-11H,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXFCQBKRSKWLPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C=O)C(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10576781 | |
| Record name | 1-Benzoylpiperidine-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10576781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120014-29-1 | |
| Record name | 1-Benzoylpiperidine-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10576781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-(4-Methoxyphenyl)acetyl]piperidine-3-carboxylic acid](/img/structure/B7792568.png)

![1-[2-(4-Methylphenoxy)acetyl]piperidine-3-carboxylic acid](/img/structure/B7792571.png)




![[3-(2,6-Dimethylpiperazin-1-yl)propyl]dimethylamine](/img/structure/B7792606.png)
![1-[2-(4-Fluorophenyl)ethyl]-2,6-dimethylpiperazine](/img/structure/B7792613.png)

![3-Amino-2-methyl-2-[(2-methylphenyl)methyl]propanoicacid](/img/structure/B7792651.png)
